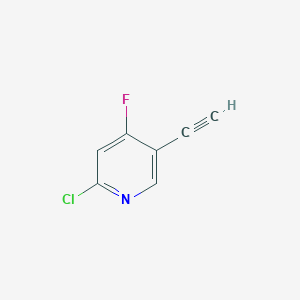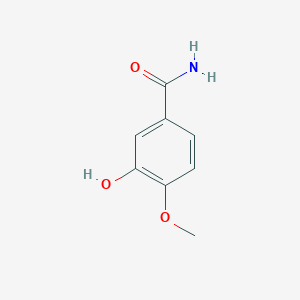
9-(2-Methylpropyl)-6-propylsulfanylpurin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-isobutyl-6-(propylthio)-9H-purin-2-amine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an isobutyl group at the 9th position, a propylthio group at the 6th position, and an amine group at the 2nd position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-isobutyl-6-(propylthio)-9H-purin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with isobutyl and propylthio groups under controlled conditions. The reaction may involve the use of catalysts such as boron trifluoride etherate (BF3:OEt2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
9-isobutyl-6-(propylthio)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the propylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9-isobutyl-6-(propylthio)-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-isobutyl-6-(propylthio)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to various biological effects, including modulation of cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
9-isobutyl-6-phenethylsulfanyl-9H-purin-2-ylamine: Similar structure with a phenethylsulfanyl group instead of a propylthio group.
9-(2-methylpropyl)-6-propylsulfanylpurin-2-amine: Similar structure with a 2-methylpropyl group instead of an isobutyl group.
Uniqueness
9-isobutyl-6-(propylthio)-9H-purin-2-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. The presence of the isobutyl and propylthio groups may confer unique reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
56964-85-3 |
|---|---|
Molecular Formula |
C12H19N5S |
Molecular Weight |
265.38 g/mol |
IUPAC Name |
9-(2-methylpropyl)-6-propylsulfanylpurin-2-amine |
InChI |
InChI=1S/C12H19N5S/c1-4-5-18-11-9-10(15-12(13)16-11)17(7-14-9)6-8(2)3/h7-8H,4-6H2,1-3H3,(H2,13,15,16) |
InChI Key |
GQOUTZNZLMKTHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=NC2=C1N=CN2CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


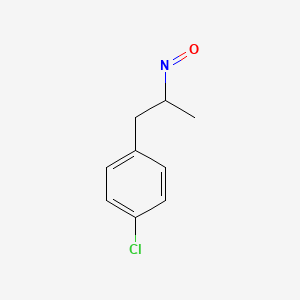
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)
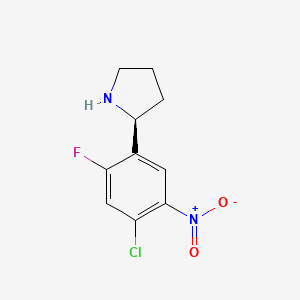
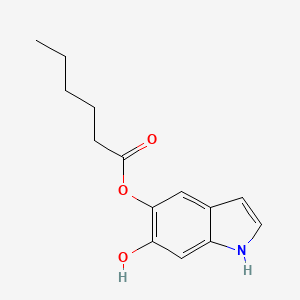
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)

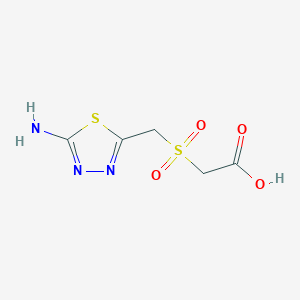
![4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide](/img/structure/B15218732.png)
